Quinoline, 4-phenyl-2-(2-thienyl)- is a heterocyclic compound that incorporates both quinoline and thiophene structures. Its molecular formula is and it is classified under the category of nitrogen-containing aromatic compounds. Quinoline derivatives are well-known for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties, making them significant in medicinal chemistry and drug design .
Quinoline, 4-phenyl-2-(2-thienyl)- can be sourced from various chemical databases and literature, including PubChem and scientific journals. It is classified as a quinoline derivative with a phenyl group at the 4-position and a thienyl group at the 2-position. This compound falls under the broader category of heterocycles, which are compounds containing rings that include atoms other than carbon, such as nitrogen and sulfur in this case .
The synthesis of Quinoline, 4-phenyl-2-(2-thienyl)- can be achieved through several methods:
Quinoline derivatives like Quinoline, 4-phenyl-2-(2-thienyl)- participate in various chemical reactions:
The mechanism of action for Quinoline, 4-phenyl-2-(2-thienyl)- primarily involves its interaction with biological targets such as enzymes or receptors:
Relevant data includes:
Quinoline, 4-phenyl-2-(2-thienyl)- has several applications in scientific research:
Quinoline’s fused bicyclic structure (benzene ring fused with pyridine) enables diverse molecular interactions, making it a privileged scaffold in medicinal chemistry. This heterocycle exhibits intrinsic bioactivity and serves as a versatile template for structural modifications, allowing optimization of pharmacokinetic and pharmacodynamic properties. Quinoline derivatives demonstrate multitarget engagement capabilities, evidenced by FDA-approved drugs spanning antimalarials (chloroquine), antibacterials (ciprofloxacin), and kinase inhibitors (bosutinib) [5] [8]. The scaffold’s chemical flexibility facilitates hybridization with other pharmacophores, enhancing therapeutic potential against complex diseases like cancer and neurodegeneration [4] [7]. Recent studies emphasize quinoline derivatives' roles in disrupting protein-protein interactions, enzyme inhibition (e.g., tubulin polymerization), and DNA intercalation, highlighting their adaptability in addressing unmet medical needs [2] [5].
2-Phenylquinoline derivatives emerged as structurally simplified analogs of podophyllotoxin (PPT), a potent antimitotic agent with complex stereochemistry. Early work by Kuo (1993) identified 2-phenyl-4-quinolones (e.g., CHM-1) as microtubule inhibitors, establishing the core’s anticancer potential [2]. Subsequent scaffold-hopping strategies replaced the 2-phenyl group with a 4-phenyl ring, yielding 4-phenyl-2-quinolones (4-PQs) that mimic PPT’s bioactivity while improving synthetic accessibility [2]. Concurrently, Knorr cyclization became a cornerstone for constructing 4-quinolone cores, enabling efficient diversification at positions C-5, C-6, and C-7 [2] [10]. Hybridization strategies further expanded during the 2010s, incorporating thienyl, triazole, and coumarin moieties to enhance target affinity and overcome drug resistance [5] [9]. This evolution underscores a shift toward rational design of quinoline hybrids with optimized bioactivity profiles.
The structural architecture of 4-phenyl-2-(2-thienyl)-quinoline integrates three pharmacophoric elements:
This combination enables multifunctional activity: computational studies predict synergistic effects against neurodegenerative and oncological targets, including acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and β-tubulin [1] [3]. Derivatives exhibit dual inhibition of kinase pathways and oxidative stress, positioning them as promising candidates for polypharmacology [5] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3